The Dual PI3K/mTOR Inhibitor CS587 (Gedatolisib): A Technical Guide to its Mechanism of Action in Cancer Cells
The Dual PI3K/mTOR Inhibitor CS587 (Gedatolisib): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CS587, also known as Gedatolisib (PF-05212384, PKI-587), is a potent and selective intravenous dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] By targeting all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and both mTORC1 and mTORC2 complexes, Gedatolisib offers a comprehensive blockade of this critical cancer survival pathway.[4][5] This in-depth guide elucidates the core mechanism of action of Gedatolisib in cancer cells, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its deregulation is a frequent event in a wide range of human cancers.[2][6] Gedatolisib exerts its anti-cancer effects by binding to the ATP-catalytic site of both PI3K and mTOR kinases, leading to the inhibition of their activity.[1][2] This dual-targeting approach is designed to overcome the limitations of single-node inhibitors, which can be susceptible to feedback activation loops within the pathway.[4]
Targeting the PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a crucial intracellular signaling network that governs normal cellular functions and is frequently hyperactivated in cancer.[6] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K.
Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a variety of cellular processes, including cell survival, proliferation, and growth.
A key downstream target of AKT is the mTOR kinase, which exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of AKT, creating a positive feedback loop.
Gedatolisib's mechanism of action involves the simultaneous inhibition of both PI3K and mTOR, leading to a comprehensive shutdown of this signaling cascade.[4] This dual inhibition prevents the feedback activation of AKT that can occur with mTORC1-specific inhibitors, potentially leading to more sustained pathway suppression and enhanced anti-tumor activity.[4]
Quantitative Data Presentation
In Vitro Potency and Cellular Activity
Gedatolisib demonstrates potent inhibition of PI3K isoforms and mTOR in biochemical assays.[6][7] Its cellular activity is highlighted by significant growth inhibition in various cancer cell lines.
| Target | IC50 (nM) | Reference |
| PI3Kα | 0.4 | [6][7] |
| PI3Kβ | 6 | [6] |
| PI3Kγ | 5.4 | [8] |
| PI3Kδ | 6 | [6] |
| mTOR | 1.6 | [8] |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-361 | Breast Cancer | 4 | [8] |
| PC3-MM2 | Prostate Cancer | 13.1 | [8] |
In Vivo Efficacy in Xenograft Models
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of Gedatolisib.[8]
| Xenograft Model | Cancer Type | Treatment Dose | Outcome | Reference |
| MDA-361 | Breast Cancer | 3 mg/kg | Minimum Efficacious Dose (MED) | [8] |
| MDA-361 | Breast Cancer | 30 mg/kg | Maximum Tolerated Dose (MTD) | [8] |
| H1975 | Non-Small Cell Lung Cancer | 25 mg/kg for 7 weeks | 90% survival | [8] |
Phase I Clinical Trial Data
A first-in-human Phase I study established the safety and preliminary efficacy of Gedatolisib in patients with advanced solid tumors.[6][9][10]
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 154 mg (intravenously, once weekly) | [6][9][10] |
| Most Common Treatment-Related Adverse Events | ||
| Mucosal inflammation/stomatitis | 58.4% | [6][9][10] |
| Nausea | 42.9% | [6][9][10] |
| Hyperglycemia | 26% | [6][9][10] |
| Decreased appetite | 24.7% | [6][9][10] |
| Fatigue | 24.7% | [6][9][10] |
| Vomiting | 24.7% | [6][9][10] |
| Preliminary Antitumor Activity | ||
| Partial Responses (PR) | 2 | [6][9] |
| Unconfirmed PR | 1 | [6][9] |
| Stable Disease (>6 months) | 8 patients | [6][9] |
Recent data from the Phase 3 VIKTORIA-1 trial in HR+/HER2- breast cancer (PIK3CA wild-type cohort) has shown significant efficacy.[11]
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Fulvestrant | Reference |
| Gedatolisib + Fulvestrant + Palbociclib | 9.3 months | 0.24 | [11] |
| Gedatolisib + Fulvestrant | 7.4 months | 0.33 | [11] |
| Fulvestrant alone | 2.0 months | - | [11] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a representative method for assessing the effect of Gedatolisib on cancer cell viability.
Methodology:
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Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Gedatolisib or vehicle control (e.g., DMSO).
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Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.
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MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the log concentration of Gedatolisib and fitting the data to a dose-response curve.
Western Blotting for PI3K/mTOR Pathway Analysis
This protocol outlines a standard procedure to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with Gedatolisib.
Methodology:
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Cell Lysis: Cancer cells are treated with Gedatolisib or vehicle control for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
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SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-AKT, AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1).
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Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the effect of Gedatolisib on pathway activity.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of Gedatolisib in a mouse xenograft model.
Methodology:
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Cell Implantation: A suspension of cancer cells (e.g., 1-10 million cells in Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
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Treatment Administration: Gedatolisib is administered to the treatment group, typically via intravenous injection, at a predetermined dose and schedule. The control group receives a vehicle control.
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Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.
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Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
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Data Analysis: The anti-tumor efficacy of Gedatolisib is evaluated by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric for assessing efficacy.
Conclusion
Gedatolisib (CS587) is a promising anti-cancer agent with a well-defined mechanism of action centered on the dual inhibition of the PI3K and mTOR signaling pathways. Its ability to comprehensively block this critical oncogenic cascade has been demonstrated through robust preclinical data, showing potent in vitro activity and significant in vivo efficacy. Early and ongoing clinical trials continue to support its therapeutic potential in various solid tumors. The information provided in this technical guide offers a comprehensive overview for researchers and drug development professionals engaged in the advancement of targeted cancer therapies.
References
- 1. Gedatolisib - Wikipedia [en.wikipedia.org]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. medkoo.com [medkoo.com]
- 4. celcuity.com [celcuity.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. Celcuity Completes NDA Submission To FDA For Gedatolisib In Breast Cancer | Nasdaq [nasdaq.com]
